4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Properties
4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₁₁H₁₃N₃S; Molecular Weight: 219.31 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-ethylphenyl group at position 4, a methyl group at position 5, and a thiol (-SH) functional group at position 2. The triazole ring’s nitrogen-rich structure and the thiol group contribute to its chemical reactivity and biological activity, particularly in antifungal and enzyme inhibition applications .
Synthesis Methods
The compound is synthesized via cyclization of 2-ethylphenyl hydrazine with carbonyl compounds, followed by thiolation using hydrogen sulfide or thiolating agents. Microwave-assisted synthesis methods have been reported to improve reaction efficiency .
Biological Activity The compound exhibits notable antifungal activity, likely due to interactions with fungal enzymes such as lanosterol 14-α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. Its thiol group enables covalent interactions with cysteine residues in enzyme active sites, enhancing inhibitory effects .
Properties
IUPAC Name |
4-(2-ethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-9-6-4-5-7-10(9)14-8(2)12-13-11(14)15/h4-7H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPXHARNHULQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic ring and triazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles and aromatic derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has shown promising fungicidal properties. Research indicates that it can effectively inhibit the growth of various fungi that affect crops.
Case Study: Efficacy Against Fungal Pathogens
A study conducted on the efficacy of this compound against Fusarium and Phytophthora species demonstrated a significant reduction in fungal growth at concentrations as low as 50 ppm. The results are summarized in Table 1.
| Fungal Species | Concentration (ppm) | Growth Inhibition (%) |
|---|---|---|
| Fusarium spp. | 50 | 75 |
| Phytophthora spp. | 100 | 85 |
This suggests that the compound could serve as a viable alternative to traditional fungicides, potentially reducing chemical residues in agricultural products.
Pharmaceutical Applications
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for pharmaceutical development. Its mechanism involves disrupting microbial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits the growth of several pathogenic bacteria and fungi, as detailed in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Fungicidal |
These findings indicate its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., 2-chlorophenyl): Exhibit stronger antimicrobial activity due to halogen bonding with biological targets . Alkyl/Aryloxy Groups (e.g., phenoxyethyl): Improve pharmacokinetic properties, such as solubility and half-life . Amino Groups: Enhance antioxidant capacity via radical scavenging and metal chelation .
Mechanistic Differences :
- Compounds with bulky substituents (e.g., 2-ethylphenyl) show higher antifungal activity, likely due to better membrane penetration and steric complementarity with enzyme active sites .
- Simpler triazole-thiols (e.g., 5-(4-chlorophenyl) derivative) prioritize kinase inhibition, making them potent anticancer agents .
Synthetic Accessibility: Microwave-assisted synthesis reduces reaction times for derivatives with complex substituents (e.g., phenoxyethyl groups) . Thiolation remains a critical step; hydrogen sulfide is preferred for higher yields compared to alternative thiolating agents .
Biological Activity
4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 219.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science.
Antifungal Properties
Research has indicated that triazole derivatives exhibit significant antifungal activity. Specifically, compounds similar to this compound have been tested against various fungal strains. The mechanism of action typically involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, triazole derivatives have shown promise in inhibiting the proliferation of cancer cells in vitro. The specific pathways affected include those related to apoptosis and cell cycle regulation.
Inhibition of Enzymatic Activity
Triazoles are known to inhibit certain enzymes that are critical for the survival and proliferation of pathogens. For example, they may act as inhibitors of cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of sterols.
Case Studies
- Antifungal Efficacy : A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) suggesting effective use in clinical settings.
- Anticancer Potential : In vitro studies on human cancer cell lines have shown that triazole derivatives can induce apoptosis and inhibit cell growth, indicating their potential as therapeutic agents in oncology.
- Enzyme Inhibition : Research highlighted the ability of triazole compounds to inhibit specific enzymes involved in fungal metabolism, showcasing their role as effective fungicides.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects. The compound's safety profile needs thorough evaluation through various assays to determine its cytotoxicity and potential side effects in living organisms.
Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31 g/mol |
| Melting Point | 165-169 °C |
| Solubility | Soluble in acetone |
Q & A
Q. What are the standard synthetic routes for 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. A common route involves reacting 2-ethylphenyl isothiocyanate with methyl hydrazinecarboxylate in ethanol under reflux (60–100°C), followed by alkaline cyclization . Structural confirmation requires ¹H NMR, IR spectroscopy, and elemental analysis to verify the triazole-thiol backbone and substituents .
Q. How is the structure of this triazole-thiol derivative confirmed experimentally?
- Methodological Answer : Use a combination of:
- ¹H NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
- IR spectroscopy : To detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Elemental analysis : To validate C, H, N, S composition (±0.3% tolerance) .
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity (>95%) .
Q. What initial biological screening protocols are recommended for this compound?
- Methodological Answer : Begin with in vitro assays:
- Antifungal activity : Follow CLSI guidelines (e.g., broth microdilution against Candida albicans) to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Test against targets like lanosterol 14-α-demethylase (CYP51) or cyclooxygenase-2 (COX-2) using fluorometric assays .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Methodological Answer :
- Reaction optimization : Employ continuous flow reactors to enhance heat transfer and reduce side reactions .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) or recrystallization in ethanol/water mixtures .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?
- Methodological Answer :
- ADME prediction : Use SwissADME or PreADMET to assess solubility, permeability, and cytochrome P450 interactions .
- Molecular docking : Dock the compound into target proteins (e.g., CYP51 PDB: 3LD6) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability .
Q. How should researchers address contradictions in biological activity data (e.g., variable MICs)?
- Methodological Answer :
- Standardize assays : Replicate studies using identical strains (e.g., C. albicans ATCC 90028), media (RPMI-1640), and incubation conditions (35°C, 48 hrs) .
- Synergistic effects : Test combinations with fluconazole to identify potentiation or antagonism .
- Resistance profiling : Sequence fungal genomes post-exposure to detect mutations in target genes (e.g., ERG11) .
Q. What strategies elucidate structure-activity relationships (SARs) for derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO₂) at the 2-ethylphenyl position .
- Bioisosteric replacement : Replace the thiol (-SH) with sulfonamide (-SO₂NH₂) to compare activity .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from >20 derivatives to predict pharmacophores .
Q. How can chemical modifications enhance the compound’s stability or bioavailability?
- Methodological Answer :
- Prodrug design : Acetylate the thiol group to improve oral absorption; hydrolyze in vivo via esterases .
- Nanocarriers : Encapsulate in PEGylated liposomes to prolong half-life and reduce renal clearance .
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
